molecular formula C20H20O6 B11469292 (2E)-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)but-2-en-1-one

(2E)-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)but-2-en-1-one

Cat. No.: B11469292
M. Wt: 356.4 g/mol
InChI Key: DFBNFRPJWLUZDU-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)BUT-2-EN-1-ONE is an organic compound that belongs to the class of benzodioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)BUT-2-EN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,7-dimethoxy-1,3-benzodioxole and 4-methoxybenzaldehyde.

    Condensation Reaction: A condensation reaction is carried out between the starting materials in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (2E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)BUT-2-EN-1-ONE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)BUT-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

(2E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)BUT-2-EN-1-ONE is studied for its potential as a building block in organic synthesis

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

The compound’s potential medicinal properties are explored in pharmacological studies. Researchers may investigate its efficacy in treating various diseases, such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, (2E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)BUT-2-EN-1-ONE may be used as an intermediate in the synthesis of more complex molecules or as a component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)BUT-2-EN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenylbut-2-en-1-one: A similar compound with a phenyl group instead of a methoxyphenyl group.

    (2E)-4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(4-hydroxyphenyl)but-2-en-1-one: A compound with a hydroxyphenyl group instead of a methoxyphenyl group.

Uniqueness

The presence of the methoxy groups in (2E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)BUT-2-EN-1-ONE imparts unique chemical properties, such as increased solubility and potential for specific interactions with biological targets. These features distinguish it from other similar compounds and may contribute to its unique biological and chemical activities.

Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

(E)-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)but-2-en-1-one

InChI

InChI=1S/C20H20O6/c1-22-15-9-7-13(8-10-15)16(21)6-4-5-14-11-17(23-2)19-20(18(14)24-3)26-12-25-19/h4,6-11H,5,12H2,1-3H3/b6-4+

InChI Key

DFBNFRPJWLUZDU-GQCTYLIASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/CC2=CC(=C3C(=C2OC)OCO3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CCC2=CC(=C3C(=C2OC)OCO3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.